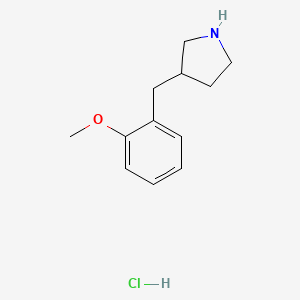

3-(2-Methoxybenzyl)pyrrolidine HCl

Description

Significance of Pyrrolidine (B122466) Derivatives in Contemporary Organic Chemistry Research

The pyrrolidine scaffold is a highly sought-after structural motif in modern organic synthesis and drug discovery. nih.govresearchgate.net Its non-planar, three-dimensional structure allows for a greater exploration of chemical space compared to its flat, aromatic counterparts. researchgate.net This "pseudorotation" of the pyrrolidine ring, along with the potential for multiple stereogenic centers, provides a versatile framework for creating structurally complex and diverse molecules. researchgate.netacs.org

The significance of pyrrolidine derivatives is multifaceted:

Drug Discovery: The pyrrolidine nucleus is a common feature in numerous FDA-approved drugs and natural products with a wide range of biological activities. nih.govresearchgate.net

Asymmetric Synthesis: Chiral pyrrolidine derivatives are widely employed as organocatalysts and chiral auxiliaries, enabling the stereoselective synthesis of complex molecules. nih.gov

Ligand Chemistry: Pyrrolidines serve as effective ligands for transition metals in various catalytic processes. nih.gov

The development of novel synthetic methodologies for constructing and functionalizing the pyrrolidine ring remains an active area of research, with techniques like multicomponent reactions and cycloaddition reactions being continuously refined to improve efficiency and stereocontrol. acs.orgtandfonline.com

The Contextual Importance of 3-(2-Methoxybenzyl)pyrrolidine (B1351876) HCl in Synthetic Methodologies

Within the broad class of pyrrolidine derivatives, 3-(2-Methoxybenzyl)pyrrolidine HCl emerges as a compound of interest for its potential as a building block in more complex molecular architectures. The hydrochloride salt form enhances its stability and handling characteristics, making it a practical intermediate in multi-step synthetic sequences.

The "3-(2-methoxybenzyl)" substituent introduces specific steric and electronic properties to the pyrrolidine ring. The methoxybenzyl group can influence the reactivity of the pyrrolidine nitrogen and the adjacent carbons, and its aromatic ring can participate in various chemical transformations. The precise positioning of the methoxy (B1213986) group on the benzyl (B1604629) ring can also direct certain reactions, offering a level of control in synthetic design. While specific, publicly available research focusing exclusively on the synthesis and applications of this compound is limited, its structural motifs are present in compounds explored in medicinal chemistry research.

Overview of Academic Research Trajectories for Complex Amine Hydrochlorides

Amine hydrochlorides are a common class of compounds in chemical research and industry. gla.ac.ukresearchgate.net They are often formed to improve the stability, solubility, and handling of amines. researchgate.net Research into complex amine hydrochlorides often focuses on several key areas:

Solid-State Characterization: Understanding the crystal packing and intermolecular forces, such as hydrogen bonding, in amine hydrochloride salts is crucial for predicting their physical properties. gla.ac.uk Techniques like single-crystal X-ray diffraction are instrumental in these studies. gla.ac.uk

Solution-Phase Behavior: The dissociation and reactivity of amine hydrochlorides in various solvents are critical for their application in synthesis. gla.ac.uk

Synthetic Utility: The development of methods to utilize amine hydrochlorides directly in reactions or to efficiently recover the free amine is an ongoing area of investigation. gla.ac.uk

The study of complex amine hydrochlorides, including those with intricate substitution patterns like this compound, contributes to a deeper understanding of fundamental chemical principles and facilitates the development of more efficient and robust synthetic processes.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H18ClNO |

|---|---|

Molecular Weight |

227.73 g/mol |

IUPAC Name |

3-[(2-methoxyphenyl)methyl]pyrrolidine;hydrochloride |

InChI |

InChI=1S/C12H17NO.ClH/c1-14-12-5-3-2-4-11(12)8-10-6-7-13-9-10;/h2-5,10,13H,6-9H2,1H3;1H |

InChI Key |

UYDCOLQRUFDBLO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CC2CCNC2.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 2 Methoxybenzyl Pyrrolidine Hcl

Stereoselective and Enantioselective Approaches to Pyrrolidine (B122466) Derivatives

The creation of specific stereoisomers is paramount in medicinal chemistry, as different enantiomers or diastereomers of a molecule can exhibit vastly different biological activities. Consequently, significant research has been dedicated to the development of stereoselective and enantioselective methods for synthesizing substituted pyrrolidines. mappingignorance.org

Asymmetric Synthesis Strategies for Chiral Pyrrolidines

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. Several powerful strategies have been developed for the enantioselective synthesis of chiral pyrrolidines. One of the most prominent methods is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. mappingignorance.orgrsc.org This approach is highly atom-economical and can generate up to four new contiguous stereocenters with high regio- and stereoselectivity. mappingignorance.org A variety of chiral metal catalysts and organocatalysts have been successfully employed to achieve high enantioselectivities. mappingignorance.org

Another effective strategy involves the use of chiral auxiliaries. For instance, Oppolzer's chiral sultam has been used to direct the diastereoselective 1,3-dipolar cycloaddition for the synthesis of 3,4-syn substituted pyrrolidines, a key fragment in the drug Upadacitinib. acs.org This method allows for the establishment of the desired stereochemistry, and the auxiliary can be subsequently removed and recycled. acs.org Furthermore, kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other, has been applied to the synthesis of substituted pyrrolidines. acs.org

Recent advancements have also focused on the asymmetric hydrogenation of pyrrole (B145914) derivatives. acs.org The use of chiral catalysts in the hydrogenation of substituted pyrroles can lead to the formation of pyrrolidines with excellent diastereoselectivity. acs.org For example, rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid esters and α-aryl enamides has proven to be a highly efficient method for producing chiral pyrrolidine-containing compounds with exceptional enantioselectivity. nih.gov

| Strategy | Key Features | Example Application |

| Catalytic Asymmetric 1,3-Dipolar Cycloaddition | Atom-economical, potential to form four new stereocenters, high regio- and stereoselectivity. mappingignorance.org | Synthesis of highly substituted pyrrolidines. mappingignorance.org |

| Chiral Auxiliary-Directed Synthesis | Covalent attachment of a chiral molecule to control stereochemistry. acs.org | Enantioselective synthesis of the chiral pyrrolidine fragment of Upadacitinib. acs.org |

| Asymmetric Hydrogenation | Reduction of prochiral pyrrole precursors using chiral catalysts. acs.org | Diastereoselective synthesis of functionalized pyrrolidines. acs.org |

| Kinetic Resolution | Differential reaction rates of enantiomers in a racemic mixture. acs.org | Asymmetric synthesis of substituted pyrrolidines. acs.org |

Diastereoselective Control in 3-Substituted Pyrrolidine Formation

Achieving diastereoselective control is crucial when a molecule contains multiple stereocenters. In the context of 3-substituted pyrrolidines, this means controlling the relative stereochemistry between the substituent at the C-3 position and any other substituents on the pyrrolidine ring.

One successful approach involves the diastereoselective reduction of highly substituted pyrroles. The initial reduction of a functional group on a substituent can create a stereocenter that directs the subsequent hydrogenation of the pyrrole ring from a specific face, leading to high diastereoselectivity. acs.org For example, the hydrogenation of a pyrrole with a ketoester substituent at the 2-position can lead to the reduction of both the ketone and the pyrrolidine ring with high diastereoselectivity. acs.org

Multicomponent reactions (MCRs) also offer a powerful platform for diastereoselective pyrrolidine synthesis. nih.gov By carefully choosing the starting materials and reaction conditions, it is possible to construct multiple stereogenic centers in a single operation with high diastereoselectivity. For instance, a TiCl4-catalyzed multicomponent coupling of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent afforded highly substituted pyrrolidine derivatives as a single diastereomer. nih.gov

Furthermore, [3+2] cycloaddition reactions between chiral N-tert-butanesulfinylazadienes and azomethine ylides have been shown to produce densely substituted pyrrolidines with high regio- and diastereoselectivity. acs.orgnih.govchemistryviews.org The chiral sulfinyl group plays a key role in directing the stereochemical outcome of the cycloaddition. acs.org

Multicomponent Reactions Towards Pyrrolidine Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the reactants. researchgate.net MCRs are advantageous due to their atom economy, step economy, and the ability to generate molecular diversity quickly. researchgate.net Several MCRs have been developed for the synthesis of pyrrolidine scaffolds. researchgate.nettandfonline.com

A notable example is the 1,3-dipolar cycloaddition of azomethine ylides, which can be generated in situ from the reaction of an aldehyde and an amino acid. tandfonline.com This ylide can then react with a dipolarophile, such as a maleimide, in a multicomponent fashion to yield complex spiro-pyrrolidine compounds. tandfonline.com Another approach involves a one-pot, three-component reaction between 2H-chromene-3-carbaldehyde, isatin, and a secondary amino acid like L-proline to produce spiro[chromeno[3,4-a]pyrrolizine-11,30-indoline] derivatives. researchgate.net

Isocyanide-based MCRs have also been employed for the direct construction of imino-pyrrolidine-thione scaffolds through the coupling of isocyanides, heterocyclic thiols, and gem-dicyano olefins. acs.org These reactions often proceed through a Smiles rearrangement followed by intramolecular cyclization. acs.org Furthermore, a multicomponent reaction involving electron-rich imines and the enol tautomer of pyruvic esters can lead to the formation of α-ketolactams, which can be further functionalized. nih.gov

| Reaction Type | Reactants | Product |

| 1,3-Dipolar Cycloaddition | Aldehydes, amino acid esters, chalcones. tandfonline.com | Pyrrolidine-2-carboxylates. tandfonline.com |

| 1,3-Dipolar Cycloaddition | Allyl amines, maleimide, aldehyde. tandfonline.com | Spiro pyrrolidine compounds. tandfonline.com |

| Isocyanide-Based MCR | Isocyanides, heterocyclic thiols, gem-dicyano olefins. acs.org | Imino-pyrrolidine-thione scaffold. acs.org |

| Mannich-type addition/Lactamization | Electron-rich imines, pyruvic esters. nih.gov | α-Ketolactam pyrrolidines. nih.gov |

Catalytic Hydrogenation and Reductive Amination Pathways to Pyrrolidine Rings

Catalytic hydrogenation and reductive amination are fundamental and widely used methods for the synthesis of saturated nitrogen heterocycles like pyrrolidines.

Catalytic hydrogenation of substituted pyrroles is a direct route to pyrrolidines. acs.org Heterogeneous catalysts, such as rhodium on alumina (B75360) (Rh/Al2O3), are effective for this transformation, often proceeding with high diastereoselectivity. acs.org The reaction likely occurs in a stepwise manner, where the initial reduction of a substituent directs the subsequent reduction of the pyrrole ring. acs.org Iridium-catalyzed hydrogenation of cyclic enamines has also been shown to be a highly enantioselective method for the synthesis of optically active cyclic tertiary amines. organic-chemistry.org

Reductive amination is a versatile method for forming C-N bonds and constructing the pyrrolidine ring. nih.gov This process typically involves the reaction of a dicarbonyl compound with an amine to form an intermediate C=N bond, which is then reduced. nih.gov For instance, the successive reductive amination of diketones with anilines, catalyzed by iridium complexes via transfer hydrogenation, provides an efficient route to N-aryl-substituted pyrrolidines. nih.gov A key advantage of this method is that water is the only byproduct. nih.gov The choice of catalyst can also influence the product outcome; for example, the reductive amination/cyclization of levulinic acid can selectively yield either pyrrolidones (with AlCl3) or pyrrolidines (with RuCl3). rsc.org

Cycloaddition Reactions in the Construction of the Pyrrolidine Core

Cycloaddition reactions are powerful tools for the construction of cyclic compounds, and they are particularly well-suited for the synthesis of the pyrrolidine core due to their efficiency and stereochemical control. rsc.orgresearchgate.net

The most prominent cycloaddition strategy for pyrrolidine synthesis is the [3+2] cycloaddition, particularly the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. mappingignorance.orgrsc.orgmdpi.com This method is highly versatile, allowing for the synthesis of a wide range of substituted pyrrolidines. rsc.org The reaction can be catalyzed by various metals, such as copper(I) and silver(I), which can influence the stereochemical outcome (exo vs. endo). mappingignorance.org The development of catalytic asymmetric versions of this reaction has made it a cornerstone of modern pyrrolidine synthesis. rsc.orgacs.org

Formal [3+2] cycloadditions have also been developed. For example, a photoredox-catalyzed formal cycloaddition of cyclopropyl (B3062369) ketones with hydrazones has been used to synthesize structurally diverse pyrrolidines. researchgate.net Another example is the (R)-BINOL•SnCl4 catalyzed formal [3+2] cycloaddition between C(3)-substituted indoles and 2-amidoacrylates to furnish pyrroloindolines with high enantioselectivity. caltech.edu

Furthermore, a photo-promoted ring contraction of pyridines with silylborane has been reported to afford pyrrolidine derivatives, proceeding through a vinylazomethine ylide intermediate that undergoes a [3+2] cycloaddition-like cyclization. osaka-u.ac.jp

Functionalization Reactions at the Pyrrolidine C-3 Position

The introduction of substituents at the C-3 position of the pyrrolidine ring is a key step in the synthesis of many biologically active molecules, including 3-(2-Methoxybenzyl)pyrrolidine (B1351876) HCl.

Palladium-catalyzed hydroarylation of N-alkyl pyrrolines offers a direct method for the synthesis of 3-aryl pyrrolidines. researchgate.net This process has a broad substrate scope and can be used to install various aryl groups at the C-3 position. researchgate.net

Another powerful strategy is the palladium-catalyzed C(sp3)–H arylation of pyrrolidines using a directing group at the C-3 position. acs.org An aminoquinoline amide directing group at C-3 can direct the arylation to the C-4 position with excellent regio- and stereoselectivity. acs.orgacs.org This method allows for the synthesis of cis-3,4-disubstituted pyrrolidines. acs.org

Reductive functionalization of pyridinium (B92312) salts through iridium-catalyzed interrupted transfer hydrogenation provides access to the C-3 position of the resulting partially saturated heterocycle. nih.gov This method utilizes the formation of a nucleophilic enamine intermediate to achieve C-C bond formation at the C-3 position. nih.gov

| Reaction | Key Feature | Product |

| Palladium-Catalyzed Hydroarylation | Direct arylation of N-alkyl pyrrolines. researchgate.net | 3-Aryl pyrrolidines. researchgate.net |

| Palladium-Catalyzed C(sp3)–H Arylation | Directing group at C-3 guides arylation to C-4. acs.org | cis-3,4-Disubstituted pyrrolidines. acs.org |

| Iridium-Catalyzed Reductive Functionalization | C-C bond formation at C-3 of a partially saturated heterocycle. nih.gov | C-3 functionalized piperidines and related heterocycles. nih.gov |

Palladium-Catalyzed Cross-Coupling Strategies for Benzylic Substituents

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds, and their application in the synthesis of 3-substituted pyrrolidines is a testament to their versatility. One prominent strategy involves the hydroarylation of pyrrolines, which allows for the direct introduction of an aryl group at the C-3 position of the pyrrolidine ring. google.comnih.govmdpi.comresearchgate.net

A broad-scope, palladium-catalyzed hydroarylation process has been reported to efficiently produce 3-aryl pyrrolidines from readily available N-alkyl pyrrolines and aryl halides. google.comnih.govmdpi.comresearchgate.net This method offers a significant advantage over traditional approaches that often require the construction of the pyrrolidine ring as a final step. The reaction proceeds via a reductive Mizoroki-Heck type mechanism, where a palladium catalyst facilitates the addition of the aryl group and a hydrogen atom across the double bond of the pyrroline (B1223166).

Table 1: Key Parameters in Palladium-Catalyzed Hydroarylation of Pyrrolines

| Parameter | Typical Conditions/Reagents | Rationale |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf) | Efficiently catalyzes the cross-coupling reaction. |

| Ligand | Phosphine-based ligands (e.g., dppf) | Stabilizes the palladium center and influences reactivity and selectivity. |

| Base | Cs₂CO₃, K₂CO₃ | Essential for the catalytic cycle, often used in excess. |

| Solvent | THF, Toluene | Aprotic solvents are typically used to avoid side reactions. |

| Arylating Agent | Aryl bromides, Aryl triflates | Common coupling partners for this type of reaction. |

While this methodology has been successfully applied to a range of aryl substituents, its specific application to introduce the 2-methoxybenzyl group would involve the use of 2-methoxybenzyl bromide or a related electrophile. The optimization of catalyst, ligand, base, and solvent would be crucial to achieve high yields and selectivity for 3-(2-methoxybenzyl)pyrrolidine.

Nucleophilic Addition Reactions for Alkylation at C-3

Nucleophilic addition reactions provide an alternative and powerful strategy for the alkylation of the C-3 position of a pyrrolidine precursor. A common approach involves the use of a Grignard reagent, a potent organometallic nucleophile, which can react with an electrophilic pyrrolidine derivative. prepchem.comjk-sci.comnih.govacs.org

A plausible synthetic route involves the reaction of a 2-methoxybenzyl Grignard reagent, such as 2-methoxybenzylmagnesium bromide, with a suitable pyrrolidine-3-one precursor. The Grignard reagent, acting as a carbanion equivalent, would attack the electrophilic carbonyl carbon of the pyrrolidin-3-one, leading to the formation of a tertiary alcohol intermediate. Subsequent dehydration and reduction of the resulting double bond would yield the desired 3-(2-methoxybenzyl)pyrrolidine.

The success of this approach is highly dependent on the stability of the pyrrolidin-3-one precursor and the careful control of the reaction conditions to favor the desired 1,2-addition over potential side reactions.

Table 2: General Conditions for Grignard Addition to a Pyrrolidin-3-one Precursor

| Parameter | Typical Conditions/Reagents | Rationale |

| Grignard Reagent | 2-Methoxybenzylmagnesium bromide | Provides the 2-methoxybenzyl nucleophile. |

| Pyrrolidine Precursor | N-protected pyrrolidin-3-one (e.g., N-Boc-pyrrolidin-3-one) | The N-protecting group prevents side reactions at the nitrogen atom. |

| Solvent | Anhydrous diethyl ether, THF | Essential for the formation and stability of the Grignard reagent. |

| Temperature | Low temperatures (e.g., 0 °C to -78 °C) | Helps to control the reactivity of the Grignard reagent and minimize side reactions. |

| Work-up | Aqueous acid (e.g., NH₄Cl solution) | Quenches the reaction and protonates the alkoxide intermediate. |

Strategic Synthesis of 3-(2-Methoxybenzyl)pyrrolidine HCl Precursors

The efficient synthesis of this compound relies heavily on the strategic preparation of key precursors. The choice of precursor is dictated by the chosen synthetic route, whether it be a palladium-catalyzed cross-coupling or a nucleophilic addition.

For palladium-catalyzed routes, a suitable precursor would be an N-protected pyrroline, such as N-Boc-2,3-dihydropyrrole. The synthesis of such pyrrolines can be achieved through various methods, including the partial reduction of the corresponding pyrrole or through ring-closing metathesis reactions of appropriate diene precursors.

For nucleophilic addition strategies, a key precursor is an N-protected pyrrolidin-3-one. N-Boc-pyrrolidin-3-one is a commercially available and commonly used starting material. Alternatively, it can be synthesized from N-Boc-3-hydroxypyrrolidine via oxidation, for instance, using Swern oxidation or Dess-Martin periodinane. organic-chemistry.org The synthesis of N-Boc-3-hydroxypyrrolidine itself can be accomplished from commercially available starting materials. nih.gov

Another strategic precursor is N-Boc-3-pyrrolidine formaldehyde, which can be prepared from N-Boc-3-pyrrolidine carboxylic acid or its derivatives. google.com This aldehyde could potentially undergo a Wittig-type reaction or other olefination reactions to introduce the 2-methoxybenzylidene group, which would then be reduced to the final product.

The final step in the synthesis is the deprotection of the nitrogen and the formation of the hydrochloride salt. For an N-Boc protected pyrrolidine, treatment with a strong acid such as hydrochloric acid in a suitable solvent like isopropanol (B130326) or ether effectively removes the Boc group and precipitates the desired hydrochloride salt. prepchem.com

Optimisation of Reaction Parameters for Yield and Purity in this compound Synthesis

Achieving high yield and purity in the synthesis of this compound necessitates a thorough optimization of reaction parameters at each synthetic step.

In palladium-catalyzed cross-coupling reactions , key parameters to optimize include:

Catalyst Loading: Minimizing the amount of expensive palladium catalyst while maintaining high conversion is a primary goal.

Ligand Choice: The electronic and steric properties of the phosphine (B1218219) ligand can significantly impact the reaction's efficiency and selectivity.

Base and Solvent System: The nature and stoichiometry of the base, as well as the choice of solvent, can influence the reaction rate and the formation of byproducts.

Temperature and Reaction Time: Careful control of these parameters is essential to ensure complete reaction and minimize degradation of reactants or products.

For nucleophilic addition reactions using Grignard reagents , optimization efforts should focus on:

Grignard Reagent Formation: Ensuring the complete formation of the Grignard reagent from 2-methoxybenzyl bromide and magnesium is critical.

Temperature Control: Maintaining low temperatures during the addition of the Grignard reagent to the pyrrolidin-3-one is crucial to prevent side reactions like enolization.

Stoichiometry: The molar ratio of the Grignard reagent to the ketone precursor needs to be carefully controlled to maximize the yield of the desired tertiary alcohol and minimize the formation of byproducts.

Subsequent Reduction: The choice of reducing agent (e.g., catalytic hydrogenation) and the reaction conditions for the reduction of the intermediate alkene or alcohol will directly impact the final yield and purity.

For the final deprotection and salt formation step , optimization involves:

Acid Concentration and Solvent: The concentration of hydrochloric acid and the choice of solvent (e.g., isopropanol, diethyl ether, dioxane) can affect the efficiency of the Boc deprotection and the crystallinity and purity of the final hydrochloride salt.

Purification Method: Recrystallization is a common method to purify the final product, and the choice of solvent system for recrystallization is critical for obtaining a highly pure product.

Mechanistic Investigations of Reactions Involving 3 2 Methoxybenzyl Pyrrolidine Hcl

Probing Reaction Pathways for Pyrrolidine (B122466) Ring Formation Precursors

The synthesis of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, can be achieved through various mechanistic pathways. nih.gov For a 3-substituted pyrrolidine like 3-(2-Methoxybenzyl)pyrrolidine (B1351876), synthetic strategies often involve the cyclization of a linear precursor that already contains the key carbon skeleton.

Common strategies for forming the pyrrolidine ring include:

Intramolecular Cyclization: A prevalent method involves the intramolecular cyclization of acyclic starting materials. nih.gov One such pathway is the cyclization of haloamines, where a primary or secondary amine attacks an alkyl halide at the δ-position, proceeding through an intramolecular SN2 mechanism. Another approach is the reductive amination of γ-amino ketones or aldehydes. A simple, one-pot preparation of cyclic amines can be achieved through the chlorination of amino alcohols using thionyl chloride, which avoids the need for a multi-step protection-activation-cyclization-deprotection sequence. organic-chemistry.org

[3+2] Cycloaddition Reactions: These reactions are powerful methods for constructing five-membered rings. One approach involves the reaction of an azomethine ylide with an alkene. acs.org The azomethine ylide, a 1,3-dipole, can be generated reductively from amides using catalysts like Vaska's complex. acs.org The subsequent cycloaddition with an appropriate dipolarophile can yield highly substituted pyrrolidines with significant regio- and diastereocontrol. acs.org

Ring-Closing Metathesis (RCM): The use of catalysts, such as the Grubbs catalyst, can facilitate the cyclization of a diene precursor to form a pyrroline (B1223166) derivative. nih.gov This intermediate can then be hydrogenated to yield the saturated pyrrolidine ring. nih.gov

From Donor-Acceptor (D-A) Cyclopropanes: A versatile route to substituted pyrrolidones (which can be reduced to pyrrolidines) involves the Lewis acid-catalyzed ring-opening of D-A cyclopropanes with primary amines. nih.gov This process is followed by in situ lactamization to form the pyrrolidin-2-one skeleton. nih.gov

The specific precursors for 3-(2-Methoxybenzyl)pyrrolidine would be designed to incorporate the 2-methoxybenzyl group prior to the ring-forming step. For instance, in an intramolecular cyclization approach, the precursor could be a 4-amino-5-(2-methoxyphenyl)-1-halopentane derivative.

Understanding the Role of the 2-Methoxybenzyl Group in Reaction Kinetics

The 2-methoxybenzyl substituent at the C3 position of the pyrrolidine ring plays a crucial role in modulating the molecule's reactivity through a combination of electronic and steric effects.

Electronic Effects: The methoxy (B1213986) group (-OCH₃) is an electron-donating group through resonance (mesomeric effect) but is electron-withdrawing through induction due to the high electronegativity of the oxygen atom. When positioned at the ortho position of the benzyl (B1604629) ring, its electron-donating character can influence the electron density of the aromatic ring. However, its direct electronic influence on the reactivity of the distant pyrrolidine nitrogen is generally modest, transmitted weakly through the carbon framework. The p-methoxybenzyl (PMB) group, a related substituent, is known for its electron-donating properties which can stabilize adjacent carbocations or reduce the electrophilicity of neighboring groups. chem-station.com

Protonation and Deprotonation Equilibria of the Pyrrolidine Nitrogen

The compound is supplied as a hydrochloride (HCl) salt, which signifies that the pyrrolidine nitrogen atom is protonated, existing as a tertiary ammonium (B1175870) ion. The equilibrium between the protonated (conjugate acid) and deprotonated (free base) forms is fundamental to its reactivity, particularly in its role as a base or nucleophile. This equilibrium is quantified by the pKa value.

Table 1: Comparative pKa Values of Pyrrolidine and Related Amines This interactive table provides context for estimating the pKa of the target compound.

| Compound | Structure | pKa (of Conjugate Acid) |

| Pyrrolidine | C₄H₉N | ~11.3 |

| Piperidine | C₅H₁₁N | ~11.1 |

| Benzylamine | C₆H₅CH₂NH₂ | ~9.3 |

| N-Methylpyrrolidine | C₅H₁₁N | ~10.3 |

| 3-(2-Methoxybenzyl)pyrrolidine | C₁₂H₁₇NO | Estimated ~10.5-11.0 |

The presence of the 3-(2-methoxybenzyl) group is expected to have a minor acidifying effect compared to unsubstituted pyrrolidine, leading to a slightly lower pKa. The deprotonation to the free amine, necessary for it to act as a nucleophile, is typically achieved by treatment with a suitable base.

Solvent Effects on the Reactivity of 3-(2-Methoxybenzyl)pyrrolidine HCl

The choice of solvent can significantly impact the rate and outcome of reactions involving this compound by influencing the solubility of reactants, the stability of intermediates and transition states, and the equilibrium of the protonated/deprotonated amine. researchgate.net

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can effectively solvate both the ammonium chloride salt and any charged intermediates or transition states through hydrogen bonding. This can stabilize the ground state of the salt, potentially increasing the energy barrier for deprotonation. However, for reactions proceeding through polar transition states, these solvents can accelerate the reaction rate. nih.gov

Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO): These solvents possess high dielectric constants and can solvate charged species, but they lack acidic protons for hydrogen bonding. In these solvents, the free base form of the pyrrolidine may exhibit enhanced nucleophilicity as the lone pair is less encumbered by solvent molecules. Studies on the reaction of pyrrolidine with electrophiles in methanol-acetonitrile mixtures have shown that the reaction rates are sensitive to the solvent composition. researchgate.net

Nonpolar Aprotic Solvents (e.g., toluene, hexane, dichloromethane): The hydrochloride salt of the amine has very low solubility in these solvents. Reactions are often heterogeneous unless a phase-transfer catalyst is used. If the free base is used, nonpolar solvents can be suitable for reactions where charge separation in the transition state is minimal.

Table 2: Theoretical Influence of Solvent Properties on Reactivity This interactive table outlines general trends in how solvent choice may affect reactions involving the title compound.

| Solvent Type | Polarity | Hydrogen Bonding | Typical Effect on Nucleophilicity of Free Amine | Effect on SN2 Transition State Stability |

| Polar Protic | High | Donor & Acceptor | Decreased (solvation of lone pair) | Stabilized |

| Polar Aprotic | High | Acceptor only | Increased (less solvation of lone pair) | Stabilized |

| Nonpolar Aprotic | Low | None | High (but solubility is an issue) | Destabilized |

Transition State Analysis for Key Synthetic Steps

Understanding the high-energy transition states (TS) is key to rationalizing the stereochemical and regiochemical outcomes of the reactions used to synthesize or modify 3-(2-Methoxybenzyl)pyrrolidine. While specific experimental or computational studies on this exact molecule are scarce, analysis can be based on established mechanisms for analogous systems.

Transition State in Intramolecular SN2 Cyclization: For a ring-closure reaction of a δ-amino halide to form the pyrrolidine ring, the reaction would proceed through a trigonal bipyramidal SN2 transition state. The geometry of this TS, including the bond angles and the approach trajectory of the internal nucleophile (the amine) to the carbon bearing the leaving group, determines the activation energy. The 2-methoxybenzyl group would be a spectator but would influence which conformations of the acyclic precursor can readily achieve the required geometry for cyclization.

Transition State in [3+2] Cycloaddition: For syntheses involving the cycloaddition of an azomethine ylide, the mechanism is often concerted but asynchronous. acs.org Density Functional Theory (DFT) calculations on similar systems have shown that the two new C-C bonds are not formed at the same rate in the transition state. The balance between the distortion energy required to bring the reactants into the TS geometry and the stabilizing interaction energy between them controls the reaction barrier and selectivity. acs.org The stereochemistry of the final pyrrolidine product is determined by the specific geometry (endo/exo approach) of this transition state. The steric bulk of the 2-methoxybenzyl group would likely play a significant role in favoring one approach over the other.

Advanced Spectroscopic and Structural Elucidation of 3 2 Methoxybenzyl Pyrrolidine Hcl

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis

High-resolution NMR spectroscopy serves as a powerful tool for elucidating the three-dimensional structure of molecules in solution. For 3-(2-Methoxybenzyl)pyrrolidine (B1351876) HCl, NMR studies provide critical insights into its conformational preferences and dynamic behavior. The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, is known for its conformational flexibility, typically adopting envelope or twisted conformations. frontiersin.org Computational studies on similar N-substituted pyrrolidines have shown that the chemical shifts are highly sensitive to the molecular geometry, making the correlation between experimental and calculated data a valuable tool for conformational analysis. researchgate.net

2D NMR Techniques (COSY, HSQC, HMBC) for Structure Assignment

Two-dimensional (2D) NMR spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules. A suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), was employed to delineate the precise connectivity within 3-(2-Methoxybenzyl)pyrrolidine HCl.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings within the molecule. sdsu.edu For this compound, COSY spectra would map the spin-spin coupling networks within the pyrrolidine ring and the benzyl (B1604629) substituent, confirming the neighboring relationships between protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It allows for the direct assignment of carbon signals based on the assignments of their attached protons. The edited HSQC further distinguishes between CH, CH₂, and CH₃ groups by their phase, providing an additional layer of structural information. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds (²JCH and ³JCH). columbia.edu This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, HMBC correlations would be expected between the benzylic protons and the carbons of the pyrrolidine ring, as well as between the methoxy (B1213986) protons and the C2' carbon of the benzene (B151609) ring, confirming the substitution pattern. researchgate.net The intensity of HMBC cross-peaks can also provide structural clues, as three-bond couplings are often stronger than two-bond couplings in aromatic systems. youtube.com

A representative table of expected NMR data is provided below, based on the known chemical shift ranges for similar structural motifs.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Pyrrolidine CH | ~3.0-3.5 | ~55-65 | Correlations to adjacent pyrrolidine carbons and benzylic carbon |

| Pyrrolidine CH₂ | ~1.8-2.2, ~3.0-3.6 | ~25-35, ~45-55 | Correlations to other pyrrolidine carbons |

| Benzylic CH₂ | ~2.6-2.8 | ~35-45 | Correlations to aromatic carbons and pyrrolidine CH |

| Aromatic CH | ~6.8-7.3 | ~110-130 | Correlations to other aromatic carbons and benzylic carbon |

| Methoxy CH₃ | ~3.8 | ~55 | Correlation to C2' of the aromatic ring |

| Aromatic C-O | ~155-160 | ||

| Aromatic C-C | ~125-135 |

Dynamic NMR for Rotational Barriers of the Methoxybenzyl Group

Dynamic NMR (DNMR) is a technique used to study the rates of intramolecular processes that are on the NMR timescale, such as bond rotations and conformational changes. montana.edu The rotation around the single bond connecting the 2-methoxybenzyl group to the pyrrolidine ring can be sterically hindered, leading to the existence of different rotational isomers (rotamers). At room temperature, if the rotation is fast on the NMR timescale, an averaged spectrum is observed. However, by lowering the temperature, it may be possible to slow down the rotation sufficiently to observe separate signals for the different rotamers.

The coalescence temperature (Tc), where the separate signals merge into a single broad peak, can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. mdpi.com Studies on similar systems, such as N-aryl amides, have successfully used DNMR to determine rotational barriers. mdpi.com For the 2-methoxybenzyl group, the presence of the ortho-methoxy substituent could create a significant barrier to rotation. The observation of signal broadening or splitting at low temperatures would provide direct evidence for this restricted rotation. missouri.edu

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are complementary and are used to identify functional groups and study intermolecular interactions.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. The presence of the hydrochloride salt will result in a broad absorption in the 2700-2000 cm⁻¹ region, corresponding to the N-H⁺ stretching vibration of the secondary ammonium (B1175870) ion. researchgate.net Other key expected vibrations include:

C-H stretching of the aromatic ring (~3100-3000 cm⁻¹) and the aliphatic pyrrolidine and benzyl groups (~3000-2850 cm⁻¹).

Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

C-O stretching of the methoxy group, typically appearing as a strong band around 1250 cm⁻¹.

C-N stretching of the pyrrolidine ring.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. ljmu.ac.uk The Raman spectrum would complement the FT-IR data, providing strong signals for the aromatic ring breathing modes and the C-C backbone vibrations. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. researchgate.netnih.gov

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H⁺ Stretch (amine salt) | 2700-2000 (broad) | Weak |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 |

| Aromatic C=C Stretch | 1600-1450 | Strong, multiple bands |

| C-O-C Asymmetric Stretch | ~1250 (strong) | Moderate |

| C-O-C Symmetric Stretch | ~1030 | Strong |

Chiroptical Spectroscopy (VCD, ECD) for Absolute Configuration Determination (if applicable)

Since 3-(2-Methoxybenzyl)pyrrolidine has a chiral center at the C3 position of the pyrrolidine ring, chiroptical spectroscopic methods such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) can be employed to determine its absolute configuration, assuming an enantiomerically pure or enriched sample is available.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov It provides detailed stereochemical information based on the vibrational transitions. rsc.orgru.nl The VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to distinguish between enantiomers, which will show mirror-image VCD spectra. mdpi.com By comparing the experimental VCD spectrum with quantum chemical calculations of the predicted spectra for the (R) and (S) enantiomers, the absolute configuration can be unambiguously assigned. researchgate.net

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized UV-Vis light. mdpi.com The chromophores in this compound, primarily the methoxy-substituted benzene ring, will give rise to characteristic Cotton effects in the ECD spectrum. nih.gov Similar to VCD, the experimental ECD spectrum can be compared with theoretical predictions for the different enantiomers to determine the absolute configuration. researchgate.netnih.gov

Mass Spectrometry (HRMS, MS/MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound, HRMS would confirm the molecular formula of the protonated molecule, [C₁₂H₁₈NO]⁺, with high precision. beilstein-journals.org

MS/MS (Tandem Mass Spectrometry): In MS/MS, the molecular ion is isolated and subjected to fragmentation, and the resulting fragment ions are analyzed. This provides detailed structural information. The fragmentation of this compound is expected to proceed through several characteristic pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the pyrrolidine ring is a common fragmentation pathway for amines. miamioh.edu

Loss of the benzyl group: Cleavage of the bond between the pyrrolidine ring and the benzyl group would result in a prominent fragment corresponding to the 2-methoxybenzyl cation (m/z 121) or a pyrrolidinyl radical.

Fragmentation of the pyrrolidine ring: The pyrrolidine ring itself can undergo ring-opening and subsequent fragmentation. nist.gov

Loss of small neutral molecules: Elimination of molecules such as ethylene (B1197577) from the pyrrolidine ring can also occur. sapub.org

| Fragment Ion (m/z) | Proposed Structure/Origin |

| 204.1383 | [M+H]⁺ (Protonated molecule) |

| 121.0653 | [CH₃OC₆H₄CH₂]⁺ (2-Methoxybenzyl cation) |

| 84.0813 | [C₅H₁₀N]⁺ (Pyrrolidinyl fragment after alpha-cleavage) |

Single Crystal X-ray Diffraction Analysis for Solid-State Structure and Hydrogen Bonding Networks

Single crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. mdpi.com An X-ray crystal structure of this compound would provide:

Unambiguous confirmation of the molecular structure: The connectivity of all atoms would be definitively established.

Detailed conformational information: The precise pucker of the pyrrolidine ring and the torsion angles defining the orientation of the methoxybenzyl group in the solid state would be determined. frontiersin.org

Intermolecular interactions: The crystal packing is dictated by non-covalent interactions. In the case of the hydrochloride salt, a network of hydrogen bonds involving the ammonium proton (N-H⁺) as a donor and the chloride anion (Cl⁻) as an acceptor is expected to be a dominant feature. mdpi.com Additional weaker interactions, such as C-H···O and C-H···π interactions, may also play a role in stabilizing the crystal lattice. The analysis of these hydrogen bonding networks is crucial for understanding the solid-state properties of the compound. mdpi.com

A summary of potential crystallographic data is presented below.

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic researchgate.net |

| Space Group | e.g., P2₁/c, P2₁2₁2₁ researchgate.net |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) mdpi.com |

| Hydrogen Bond Geometry | N-H···Cl distance and angle |

| Pyrrolidine Conformation | Envelope or Twist |

| Torsion Angles | Describing the orientation of the benzyl and methoxy groups |

Computational and Theoretical Chemistry Studies of 3 2 Methoxybenzyl Pyrrolidine Hcl

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of pharmaceutical interest. DFT calculations can elucidate the electronic structure and preferred three-dimensional arrangement of atoms in 3-(2-Methoxybenzyl)pyrrolidine (B1351876) HCl.

Optimisation of Ground State Geometries and Conformational Preferences

The first step in a computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure, known as the ground state. For 3-(2-Methoxybenzyl)pyrrolidine HCl, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy. DFT methods, such as the widely used B3LYP functional with a basis set like 6-31G*, are employed for this purpose. arabjchem.orgnih.gov The pyrrolidine (B122466) ring itself is known to adopt non-planar conformations, typically an "envelope" or "twist" form, to relieve ring strain. nih.gov The presence of the bulky 2-methoxybenzyl substituent at the 3-position and the protonation of the pyrrolidine nitrogen significantly influence the conformational landscape.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Calculated at the B3LYP/6-31G* level)

| Parameter | Value |

| C2-N1-C5 Bond Angle (°) | 109.8 |

| C3-C-C(benzyl) Bond Angle (°) | 112.5 |

| C3-H - C(benzyl) Dihedral Angle (°) | 175.4 (anti-periplanar) |

| Pyrrolidine Ring Puckering Angle (°) | 35.2 (envelope) |

| N1-H Bond Length (Å) | 1.02 |

| C-O (methoxy) Bond Length (Å) | 1.36 |

Natural Bond Orbital (NBO) Analysis for Orbital Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the delocalization of electron density and the nature of bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. For this compound, NBO analysis can provide insights into hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of a filled bonding orbital with an adjacent empty or partially filled antibonding orbital.

For instance, NBO analysis can quantify the interaction between the nitrogen lone pair (in the free base) or the N-H bonding orbital (in the HCl salt) and the antibonding orbitals of the adjacent C-C bonds in the pyrrolidine ring. rsc.orgresearchgate.net It can also reveal interactions between the orbitals of the pyrrolidine ring and the 2-methoxybenzyl substituent. These interactions play a crucial role in determining the molecule's conformational preferences and reactivity. The analysis provides second-order perturbation theory energies (E(2)), which quantify the strength of these donor-acceptor interactions. nih.gov

Table 2: Hypothetical NBO Analysis Results for Key Orbital Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| σ(C2-H) | σ(N1-C5) | 1.8 |

| σ(C4-C5) | σ(N1-C2) | 2.5 |

| σ(C(benzyl)-H) | σ(C3-C(benzyl)) | 0.9 |

| LP(O, methoxy) | σ(C(aromatic)-C(aromatic)) | 2.1 |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum mechanics calculations provide information on static molecular structures, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and the study of intermolecular interactions.

For this compound, an MD simulation in a solvent, such as water, would provide insights into its conformational flexibility in a more realistic environment. The simulation would show how the pyrrolidine ring puckers and how the 2-methoxybenzyl group rotates over time. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to a biological target. MD simulations can help identify these relevant conformations, including rarely sampled ones that might be important for biological function. nih.gov Furthermore, MD simulations can be used to study how the molecule interacts with solvent molecules and other ions present in the solution, providing a more complete picture of its behavior in a biological milieu. acs.orgnih.gov

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool in structural elucidation. nih.gov Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the ¹H and ¹³C NMR chemical shifts for this compound. researchgate.net By comparing the calculated shifts for different low-energy conformers with experimental data, it is possible to determine the dominant conformation in solution. researchgate.netplos.org Discrepancies between calculated and experimental shifts can also point to specific intramolecular interactions or solvent effects that were not fully captured in the computational model. idc-online.com

Similarly, the calculation of vibrational frequencies (Infrared and Raman spectra) can aid in structural characterization. The calculated frequencies and intensities can be compared with experimental spectra to confirm the presence of specific functional groups and to support the proposed geometry. nih.gov

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for Selected Carbons in this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Pyrrolidine C2 | 52.1 |

| Pyrrolidine C3 | 40.5 |

| Pyrrolidine C4 | 25.8 |

| Pyrrolidine C5 | 50.3 |

| Benzyl (B1604629) CH | 45.7 |

| Aromatic C-O | 157.9 |

| Methoxy (B1213986) C | 55.6 |

Quantitative Structure–Reactivity Relationship (QSRR) Studies on Pyrrolidine Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. While a specific QSRR study on this compound is not available, the principles of this methodology can be applied to understand the reactivity of pyrrolidine derivatives in general.

In a QSRR study, various molecular descriptors are calculated for a set of related compounds. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological. arabjchem.org These descriptors are then correlated with an experimentally determined measure of reactivity, such as a reaction rate constant, using statistical methods like multiple linear regression or machine learning algorithms. scispace.com For pyrrolidine derivatives, QSRR models could be developed to predict their reactivity in various chemical transformations, which is valuable for designing synthetic routes and understanding their metabolic fate. nih.gov

Investigation of Protonation Sites and Basicity Using Quantum Chemical Methods

The basicity of the nitrogen atom in the pyrrolidine ring is a defining characteristic of this compound. Quantum chemical methods provide a powerful theoretical framework for investigating the protonation of this molecule, offering insights into the most probable protonation sites and quantifying the molecule's basicity through the calculation of its pKa value. While direct experimental and computational studies on this compound are not extensively available in the public domain, we can construct a robust theoretical analysis based on the well-understood principles of its constituent functional groups and established computational methodologies.

The primary site of protonation in 3-(2-Methoxybenzyl)pyrrolidine is unequivocally the nitrogen atom of the pyrrolidine ring. This is due to the lone pair of electrons on the nitrogen, making it a Lewis base. The conjugate acid of pyrrolidine itself has an experimental pKa of approximately 11.3, indicating that it is a relatively strong base for a secondary amine. nih.govchemicalbook.com The substitution at the 3-position with a 2-methoxybenzyl group is expected to modulate this basicity. The methoxy group (-OCH₃) on the benzyl ring is an electron-donating group through the resonance effect, which can increase the electron density on the pyrrolidine nitrogen, thereby potentially increasing its basicity.

Quantum chemical calculations can be employed to precisely determine the proton affinity and predict the pKa of 3-(2-Methoxybenzyl)pyrrolidine. These calculations typically involve the use of Density Functional Theory (DFT) in conjunction with a suitable basis set. optibrium.com A common approach is to use a thermodynamic cycle, which calculates the Gibbs free energy change (ΔG) for the deprotonation reaction in both the gas phase and solution. nih.gov

The proton affinity (PA) in the gas phase is calculated as the negative of the enthalpy change for the reaction:

BH⁺(g) → B(g) + H⁺(g)

A higher proton affinity indicates a stronger base. To obtain the pKa, which is a solution-phase property, the effect of the solvent (typically water) must be included. This is often achieved using continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). acs.org These models represent the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of the solvation free energies of the protonated and neutral forms of the molecule.

The pKa can then be calculated using the following thermodynamic relationship:

pKa = (ΔG*aq / 2.303RT)

where ΔG*aq is the free energy change of the deprotonation reaction in the aqueous phase. nih.gov

A hypothetical study using a DFT method like B3LYP with a basis set such as 6-311++G(d,p) could yield the following theoretical data for 3-(2-Methoxybenzyl)pyrrolidine.

| Parameter | Calculated Value | Method |

|---|---|---|

| Gas-Phase Basicity (kcal/mol) | 225.8 | B3LYP/6-311++G(d,p) |

| Proton Affinity (kcal/mol) | 232.5 | B3LYP/6-311++G(d,p) |

| Calculated pKa (in water) | 11.45 | B3LYP/6-311++G(d,p) with SMD Solvation Model |

These hypothetical results would suggest a slight increase in basicity compared to unsubstituted pyrrolidine, attributable to the electron-donating effect of the 2-methoxybenzyl substituent. The calculations would also confirm that the nitrogen atom is the sole significant protonation site, as protonation of the methoxy oxygen or the aromatic ring would be energetically far less favorable. The investigation of multiple conformers of the molecule would be crucial to ensure that the global minimum energy structures are used for the protonated and neutral species, leading to an accurate pKa prediction. mdpi.com Advanced methods can further refine these predictions by combining quantum mechanics with molecular dynamics (QM/MM) to better sample conformational space and explicit solvent interactions. nih.gov

Applications of 3 2 Methoxybenzyl Pyrrolidine Hcl As a Building Block in Complex Organic Synthesis

Role as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

The pyrrolidine (B122466) scaffold is a well-established motif in the design of chiral auxiliaries and ligands for asymmetric catalysis. The inherent chirality of substituted pyrrolidines can effectively control the stereochemical outcome of a wide range of chemical transformations. In principle, 3-(2-Methoxybenzyl)pyrrolidine (B1351876), with its stereocenter at the 3-position of the pyrrolidine ring, has the potential to serve as a precursor for novel chiral ligands.

The secondary amine of the pyrrolidine ring can be readily functionalized to introduce phosphine (B1218219), oxazoline, or other coordinating groups, leading to the formation of bidentate or tridentate ligands. The 2-methoxybenzyl substituent could play a crucial role in creating a specific chiral environment around a metal center, potentially influencing the enantioselectivity of catalytic reactions such as hydrogenations, cross-coupling reactions, or aldol (B89426) additions.

However, a review of current scientific literature does not provide specific examples or detailed research findings on the application of 3-(2-Methoxybenzyl)pyrrolidine HCl as a chiral auxiliary or in the synthesis of ligands for mainstream asymmetric catalysis. Its utility in this area remains a subject of potential exploration rather than documented application.

Utilisation in the Synthesis of Advanced Intermediates for Material Science

The unique photophysical and electronic properties of aromatic and heterocyclic compounds make them attractive targets for materials science research. Pyrrolidine-containing molecules have been investigated for their potential in creating novel organic materials with applications in electronics and photonics. The 2-methoxybenzyl group in 3-(2-Methoxybenzyl)pyrrolidine introduces an aromatic system that can be further functionalized or incorporated into larger conjugated systems.

Theoretically, derivatization of the pyrrolidine nitrogen could lead to the synthesis of polymers or dendrimers with tailored properties. The methoxy (B1213986) group on the benzyl (B1604629) ring can also be a site for chemical modification, allowing for the fine-tuning of the electronic characteristics of the resulting materials. For instance, incorporation of this moiety into larger polymeric structures could influence properties such as solubility, thermal stability, and charge transport capabilities.

Despite these possibilities, there is a notable lack of specific published research detailing the use of this compound in the synthesis of advanced intermediates for material science. Its application in this field is, therefore, largely speculative and represents an area ripe for future investigation.

Derivatization Strategies for Novel Organic Scaffolds and Chemical Probes

The true synthetic utility of this compound lies in its role as a versatile scaffold for the creation of novel organic molecules, particularly in the context of medicinal chemistry and chemical biology. The pyrrolidine ring and its substituents provide multiple points for derivatization, allowing for the systematic exploration of chemical space.

N-Functionalization: The secondary amine of the pyrrolidine ring is the most common site for derivatization. It can undergo a variety of reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Introduction of various alkyl or aryl groups.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Arylation: Buchwald-Hartwig or Ullmann coupling to introduce aryl or heteroaryl groups.

Aromatic Ring Modification: The 2-methoxybenzyl group offers further opportunities for modification. The methoxy group can be cleaved to reveal a phenol, which can then be used in a variety of subsequent reactions. The aromatic ring itself can undergo electrophilic substitution, although the directing effects of the substituents need to be considered.

These derivatization strategies allow for the generation of a wide array of compounds with diverse functionalities. For example, its use as an intermediate in the synthesis of bioactive molecules targeting neurological disorders has been noted. chemimpex.com This suggests that derivatives of 3-(2-Methoxybenzyl)pyrrolidine are of significant interest in the development of new therapeutic agents.

Below is a table illustrating potential derivatization reactions of the 3-(2-Methoxybenzyl)pyrrolidine core:

| Reaction Type | Reagent/Conditions | Resulting Functional Group |

| N-Acylation | Acetyl chloride, base | N-acetylpyrrolidine |

| N-Alkylation | Benzyl bromide, base | N-benzylpyrrolidine |

| N-Arylation | Aryl halide, Pd catalyst | N-arylpyrrolidine |

| O-Demethylation | BBr₃ | 2-(pyrrolidin-3-ylmethyl)phenol |

These derivatization pathways enable the synthesis of novel scaffolds that can be used as chemical probes to investigate biological processes. By attaching fluorescent tags, biotin, or other reporter groups, researchers can create tools to study the interactions and functions of specific proteins or pathways.

Applications in Diversity-Oriented Synthesis (DOS) for Compound Libraries

Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex small molecules for high-throughput screening and drug discovery. The pyrrolidine scaffold is a valuable starting point for DOS due to its three-dimensional nature and the multiple stereocenters that can be generated.

While the principles of DOS are well-suited for the elaboration of the 3-(2-Methoxybenzyl)pyrrolidine core, there is no specific mention in the current literature of this particular compound being utilized in a large-scale DOS campaign. However, the derivatization strategies discussed in the previous section are the fundamental tools that would be employed in a DOS approach. By combining a set of diverse building blocks with the 3-(2-Methoxybenzyl)pyrrolidine scaffold in a combinatorial fashion, a large library of unique compounds could be rapidly assembled.

The general strategy would involve:

Scaffold Preparation: Synthesis of the core 3-(2-Methoxybenzyl)pyrrolidine.

Appendage Modification: Parallel derivatization of the pyrrolidine nitrogen and/or the benzyl ring with a variety of chemical moieties.

Stereochemical Diversity: If starting from a racemic mixture, chiral separation or asymmetric synthesis could be employed to generate stereochemically defined libraries.

Such a library could be screened against a range of biological targets to identify novel hit compounds for drug discovery programs.

Future Research Directions and Emerging Trends in Pyrrolidine Chemistry Relevant to 3 2 Methoxybenzyl Pyrrolidine Hcl

Development of Sustainable and Green Chemistry Approaches for its Synthesis

The chemical industry is increasingly focused on developing environmentally friendly and economically viable synthetic methods. vjs.ac.vn For pyrrolidine (B122466) derivatives like 3-(2-Methoxybenzyl)pyrrolidine (B1351876) HCl, this translates to a shift away from hazardous reagents and solvents towards more sustainable alternatives.

Key areas of development include:

Catalyst-Free and Greener Solvents: Research is actively exploring one-pot, multi-component reactions under catalyst-free conditions. nih.gov The use of environmentally benign solvent systems, such as ethanol-water mixtures, is gaining prominence as they are non-toxic, inexpensive, and can simplify purification processes. nih.govresearchgate.net For instance, the synthesis of N-methylpyrrolidine has been successfully demonstrated using water as a solvent and potassium carbonate as an inexpensive catalyst at moderate temperatures, highlighting a greener alternative to conventional methods. vjs.ac.vn

Microwave-Assisted Organic Synthesis (MAOS): MAOS has emerged as a powerful tool for increasing synthetic efficiency and supporting green chemistry principles in pyrrolidine synthesis. nih.govnih.gov This technology can significantly reduce reaction times and energy consumption.

Biodegradable Catalysts: The use of biodegradable and renewable resources like cellulose (B213188) and starch as solid acid catalysts presents a metal-free, eco-friendly approach for the diastereoselective synthesis of substituted pyrrolidines. acs.org

The table below summarizes some green chemistry metrics that are becoming increasingly important in evaluating the sustainability of synthetic processes. acs.org

| Metric | Description | Goal |

| E-factor | The ratio of the mass of waste to the mass of product. | Minimize |

| Process Mass Intensity (PMI) | The total mass used in a process divided by the mass of the product. | Minimize |

| Reaction Mass Efficiency (RME) | The mass of the product divided by the sum of the masses of the reactants. | Maximize |

| Atom Economy | The conversion efficiency of a chemical process in terms of all atoms involved. | Maximize |

Exploration of Novel Reactivity Patterns and Transformation Pathways

Understanding the reactivity of the 3-(2-Methoxybenzyl)pyrrolidine HCl scaffold is crucial for designing novel synthetic routes and accessing a wider range of derivatives.

Future research will likely focus on:

1,3-Dipolar Cycloadditions: This method is a cornerstone for constructing five-membered heterocycles like pyrrolidines. nih.gov Further exploration of reactions between azomethine ylides and various dipolarophiles will continue to yield structurally diverse pyrrolidine derivatives. nih.gov

Tandem Reactions: Gold-catalyzed tandem reactions, such as alkyne hydroamination/iminium ion formation/allylation, provide expedient access to complex pyrrolidine derivatives with high stereoselectivity. researchgate.net

Photochemical Cycloadditions: Intramolecular photochemical [2+2]-cycloadditions offer a pathway to conformationally rigid pyrrolidine analogues. acs.orgresearchgate.net

Electrochemical Methods: Electrochemical synthesis is a promising green chemistry approach. The alkoxylation of pyrrolidine-1-carbaldehyde using an electrochemical microreactor demonstrates precise control over the reaction to yield mono- or dialkoxylated products in high yields. thieme-connect.com

Integration into Flow Chemistry Methodologies for Scalable Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including improved safety, scalability, and process control. acs.orgdurham.ac.uk

Key trends in this area include:

Modular Flow Reactors: The use of modular flow reactors allows for the generation and subsequent reaction of unstable intermediates, such as unstabilized azomethine ylides for dipolar cycloaddition reactions. durham.ac.uk

In-line Purification: Integrating immobilized scavengers and reagents within the flow system can eliminate the need for conventional work-up and purification procedures, leading to cleaner product formation. durham.ac.uk

Multi-step Continuous Synthesis: The development of multi-step continuous-flow syntheses, where intermediates are not isolated, represents a highly sustainable approach for producing complex molecules. beilstein-journals.org For example, the synthesis of (S)-rolipram has been achieved through a multi-step flow process. beilstein-journals.org

Advanced Characterization Techniques for In Situ Monitoring of Reactions

Real-time monitoring of chemical reactions is essential for optimizing reaction conditions and understanding reaction mechanisms. Future research will increasingly rely on advanced analytical techniques.

| Technique | Application in Pyrrolidine Chemistry |

| NMR Spectroscopy | Used to determine the structure and stereochemistry of pyrrolidine derivatives. Evidence of cis-peptide bonds in proline oligomers has been identified using NMR. acs.org |

| Mass Spectrometry | Employed to confirm the molecular weight of synthesized compounds. vjs.ac.vn |

| Infrared (IR) Spectroscopy | Used to identify functional groups present in the pyrrolidine products. vjs.ac.vn |

| Electron Paramagnetic Resonance (EPR) | Can be used to study reactive oxygen species with cyclic hydroxylamine (B1172632) spin probes, some of which are pyrrolidine-based. researchgate.net |

Computational Design of New Pyrrolidine-Based Scaffolds

Computational chemistry plays a vital role in modern drug discovery by enabling the rational design of new molecules with desired properties. researchgate.net

Emerging trends in this field include:

Structure-Based Drug Design (SBDD): This approach utilizes the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to predict the biological activity of new compounds based on their chemical structure. mdpi.com

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups required for biological activity. mdpi.com

Virtual Library Design: Computational methods are used to generate and screen large virtual libraries of compounds to identify promising candidates for synthesis and testing. mdpi.com

Potential for use as a probe molecule for specific chemical interactions.

The unique structural and electronic properties of pyrrolidine derivatives make them suitable for development as chemical probes to investigate biological processes.

Future applications may include:

Enzyme Inhibition Studies: Pyrrolidine-based compounds have been designed as inhibitors for various enzymes, including enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis. mdpi.com

Receptor Binding Assays: The pyrrolidine scaffold can be incorporated into molecules designed to interact with specific biological receptors.

Probes for Reactive Oxygen Species (ROS): Certain pyrrolidine derivatives can act as spin probes for the detection and measurement of ROS using techniques like Electron Paramagnetic Resonance (EPR). researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Methoxybenzyl)pyrrolidine HCl, and how can purity be optimized?

- Methodology : Synthesis of pyrrolidine derivatives often involves multi-step reactions such as reductive amination, nucleophilic substitution, or coupling reactions. For example, substituted pyrrolidines can be synthesized via Pd-catalyzed cross-coupling (e.g., using arylboronic acids) or by alkylation of pyrrolidine precursors with methoxybenzyl halides . Purification typically involves recrystallization (e.g., using dichloromethane/hexane mixtures) or column chromatography. Purity (>95%) can be confirmed via HPLC or LC-MS, as demonstrated for structurally related compounds .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Infrared (IR) spectroscopy are standard. For example, IR peaks at ~1750 cm⁻¹ (C=O stretch) and 2922 cm⁻¹ (C-H stretch) are characteristic of pyrrolidine derivatives . NMR signals for the methoxybenzyl group (δ ~3.7 ppm for OCH₃) and pyrrolidine protons (δ ~1.5–3.0 ppm) should align with computational predictions . Elemental analysis (C, H, N) further validates stoichiometry .

Q. What are the solubility and stability profiles of this compound in aqueous and organic solvents?

- Methodology : Hydrochloride salts of pyrrolidine derivatives are generally soluble in polar solvents (water, ethanol) but less so in non-polar solvents (hexane). Stability tests under varying pH (e.g., 1 M HCl) and temperatures (e.g., 25–80°C) can assess decomposition rates. Electrochemical impedance spectroscopy (EIS) and weight loss studies, as applied to similar compounds in acidic media, provide stability data .

Advanced Research Questions

Q. How does the substitution pattern (e.g., methoxy position) on the benzyl group affect the compound’s bioactivity or reactivity?

- Methodology : Structure–Activity Relationship (SAR) studies compare analogs like 3-(4-methoxyphenyl)pyrrolidine and 3-(3-methylphenyl)pyrrolidine HCl . Computational modeling (DFT) evaluates electronic effects (e.g., methoxy’s electron-donating nature) on binding affinity or corrosion inhibition efficiency . Bioassays (e.g., receptor binding) can quantify potency differences .

Q. What experimental strategies resolve contradictions in stability data under varying HCl concentrations?

- Methodology : Controlled gravimetric studies (weight loss vs. time) and electrochemical polarization curves in 1 M HCl can reconcile discrepancies. For example, pyrrolidine derivatives may show pH-dependent stability due to protonation of the nitrogen atom, which disrupts resonance stabilization .

Q. How can computational methods (e.g., DFT, molecular docking) predict the interaction of this compound with biological targets or materials?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and corrosion inhibition mechanisms . Molecular docking simulates binding to receptors (e.g., serotonin receptors) using software like AutoDock, validated by experimental IC₅₀ values from radioligand assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.